3-(4-Methoxyphenoxy)pyridin-4-amine
Description
3-(4-Methoxyphenoxy)pyridin-4-amine is a pyridine derivative featuring a 4-aminopyridine core substituted with a 4-methoxyphenoxy group at the 3-position. The methoxyphenoxy substituent may enhance lipophilicity and influence binding interactions in biological systems.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)pyridin-4-amine |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-2-4-10(5-3-9)16-12-8-14-7-6-11(12)13/h2-8H,1H3,(H2,13,14) |
InChI Key |
VXAGJGANWCAHIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CN=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Structural Impact on Solubility : Methoxy groups (e.g., in 3-methoxypyridin-4-amine) enhance solubility compared to halogenated derivatives (e.g., bromophenyl in 11b) .
Bioactivity: Phenoxy and pyridine combinations (e.g., Compound 13) show promise in receptor modulation, while fluorinated analogues (e.g., CAS 1025230-61-8) offer metabolic stability .
Synthetic Challenges : Bulky substituents (e.g., pyrazolo-pyridines) require optimized conditions (e.g., HPLC purification) to achieve >99% purity .
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